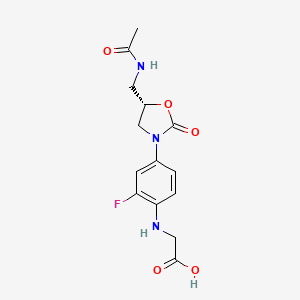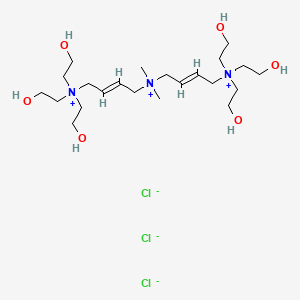
プロパルギル-PEG13-ブロミド
説明
Propargyl-PEG13-bromide is a heterobifunctional polyethylene glycol (PEG) derivative containing a propargyl group and a bromide group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The bromide group is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
科学的研究の応用
準備方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG13-bromide can be synthesized through the modification of commercially available PEG derivativesThis can be achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium hydroxide under phase-transfer conditions .
Industrial Production Methods: Industrial production of Propargyl-PEG13-bromide typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as column chromatography to ensure the removal of impurities.
Types of Reactions:
Nucleophilic Substitution: The bromide group in Propargyl-PEG13-bromide can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Click Chemistry: The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form triazole linkages.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Major Products:
Nucleophilic Substitution: Products include PEG derivatives with various functional groups replacing the bromide.
Click Chemistry: The major product is a stable triazole-linked PEG derivative.
作用機序
類似化合物との比較
- Propargyl-PEG4-bromide
- Propargyl-PEG8-bromide
- Propargyl-PEG12-bromide
Comparison:
- Chain Length: Propargyl-PEG13-bromide has a longer PEG chain compared to Propargyl-PEG4-bromide and Propargyl-PEG8-bromide, which can influence its solubility and biocompatibility.
- Functional Group Density: The longer PEG chain in Propargyl-PEG13-bromide provides more spacing between functional groups, potentially reducing steric hindrance in bioconjugation reactions.
- Applications: While all these compounds can be used in similar applications, the choice of PEG chain length may depend on the specific requirements of the application, such as the desired solubility, flexibility, and biocompatibility .
Propargyl-PEG13-bromide stands out due to its optimal chain length, which balances solubility and functional group accessibility, making it a versatile tool in various scientific and industrial applications.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGLALHALJBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55BrO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

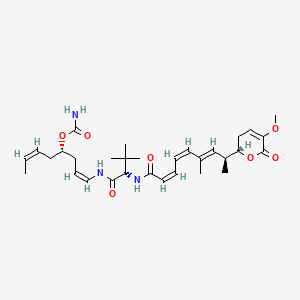
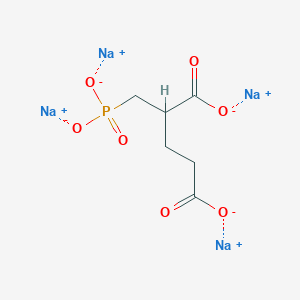
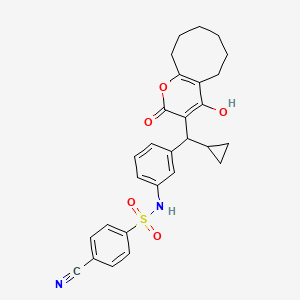
![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)
